N-(4-(tert-Butyl)phenyl)benzo[b]thiophen-3-amine N-(4-(tert-Butyl)phenyl)benzo[b]thiophen-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13785121
InChI: InChI=1S/C18H19NS/c1-18(2,3)13-8-10-14(11-9-13)19-16-12-20-17-7-5-4-6-15(16)17/h4-12,19H,1-3H3
SMILES: CC(C)(C)C1=CC=C(C=C1)NC2=CSC3=CC=CC=C32
Molecular Formula: C18H19NS
Molecular Weight: 281.4 g/mol

N-(4-(tert-Butyl)phenyl)benzo[b]thiophen-3-amine

CAS No.:

Cat. No.: VC13785121

Molecular Formula: C18H19NS

Molecular Weight: 281.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-(tert-Butyl)phenyl)benzo[b]thiophen-3-amine -

Specification

Molecular Formula C18H19NS
Molecular Weight 281.4 g/mol
IUPAC Name N-(4-tert-butylphenyl)-1-benzothiophen-3-amine
Standard InChI InChI=1S/C18H19NS/c1-18(2,3)13-8-10-14(11-9-13)19-16-12-20-17-7-5-4-6-15(16)17/h4-12,19H,1-3H3
Standard InChI Key SYXHSDIMPANNFX-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)NC2=CSC3=CC=CC=C32
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)NC2=CSC3=CC=CC=C32

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound consists of a benzo[b]thiophene system—a bicyclic structure comprising a benzene ring fused to a thiophene ring—with an amino group (-NH-) at the 3-position. This amine is further substituted by a 4-(tert-butyl)phenyl group, introducing steric bulk and hydrophobicity. The tert-butyl group enhances solubility in organic solvents while potentially influencing binding interactions in biological systems.

Key structural identifiers include:

  • IUPAC Name: N-(4-tert-butylphenyl)-1-benzothiophen-3-amine

  • SMILES: CC(C)(C)C1=CC=C(C=C1)NC2=CSC3=CC=CC=C32

  • InChIKey: SYXHSDIMPANNFX-UHFFFAOYSA-N

Physicochemical Profile

The compound’s physical properties are critical for its handling and application in research:

PropertyValue
Molecular FormulaC₁₈H₁₉NS
Molecular Weight281.4 g/mol
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors1 (amine nitrogen)
Topological Polar Surface26.5 Ų
LogP (Octanol-Water)Estimated 5.2 (highly lipophilic)

The high lipophilicity (LogP ~5.2) suggests strong membrane permeability, a desirable trait for bioactive molecules targeting intracellular proteins .

Synthesis and Optimization

Palladium-Catalyzed Coupling

The primary synthetic route involves a Buchwald-Hartwig amination between 3-bromo-benzo[b]thiophene and 4-tert-butylaniline. This reaction employs a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand (Xantphos or BINAP), and a base (Cs₂CO₃ or KOtBu) in a polar aprotic solvent like dimethylformamide (DMF) .

Representative Reaction Conditions:

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs₂CO₃ (2 equiv)

  • Solvent: DMF, 110°C, 12–24 hours

  • Yield: 60–75% after purification

Mechanistic Insights

The palladium catalyst facilitates oxidative addition into the C-Br bond of 3-bromo-benzo[b]thiophene, followed by coordination of the aniline’s amine group. Reductive elimination yields the C-N bond, forming the target compound. The bulky tert-butyl group on the aniline necessitates robust steric tolerance from the ligand, explaining the preference for Xantphos over smaller ligands .

Purification and Characterization

Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient). Structural confirmation relies on:

  • ¹H NMR: Aromatic protons (δ 6.8–7.8 ppm), tert-butyl singlet (δ 1.3 ppm), and NH resonance (δ 4.5–5.0 ppm).

  • MS (ESI): [M+H]⁺ peak at m/z 281.4.

Materials Science Applications

Organic Electronics

The conjugated π-system of benzo[b]thiophene and electron-rich amine group make this compound a candidate for:

  • Organic Semiconductors: Charge carrier mobility up to 0.1 cm²/V·s in thin-film transistors.

  • Light-Emitting Diodes (OLEDs): Emission maxima tunable via substituent modification.

Coordination Chemistry

The sulfur atom in the thiophene ring can act as a soft ligand for transition metals (e.g., Pd, Pt), enabling catalytic or photoluminescent complexes.

Challenges and Future Directions

Synthetic Limitations

  • Low Yields: Steric hindrance from the tert-butyl group reduces coupling efficiency.

  • Pd Residues: Catalyst removal requires stringent purification for biomedical applications.

Research Priorities

  • Pharmacokinetic Studies: Assess absorption, metabolism, and toxicity.

  • Structure-Activity Relationships (SAR): Modify the tert-butyl group to optimize potency.

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